
3-(4-Aminophenyl)propionic acid
Overview
Description
4-Aminohydrocinnamic Acid, also known as 3-(4-Aminophenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. It features a benzene ring conjugated to a propanoic acid and an amino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminohydrocinnamic Acid can be synthesized through the hydrogenation of 4-aminocinnamic acid. This process involves the reduction of the α,β-unsaturated carboxylic acid group in 4-aminocinnamic acid to form the corresponding propanoic acid derivative. The reaction is typically carried out using a microbial catalyst, such as 2-enoate reductase from Clostridium acetobutylicum, under aerobic or anaerobic conditions at an optimal pH of 7.0 .
Industrial Production Methods
In industrial settings, 4-Aminohydrocinnamic Acid can be produced using biomass-derived 4-aminocinnamic acid. Recombinant bacteria are employed to produce 4-aminocinnamic acid, which is then hydrogenated to yield 4-Aminohydrocinnamic Acid. This method is advantageous as it utilizes renewable resources and contributes to the establishment of a carbon-neutral society .
Chemical Reactions Analysis
Types of Reactions
4-Aminohydrocinnamic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic species like acyl chlorides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-(4-Aminophenyl)propionic acid is in peptide synthesis . It serves as a crucial building block in solid-phase peptide synthesis, allowing researchers to construct peptides with high purity and specificity. The compound's ability to form stable bonds with other amino acids facilitates the creation of complex peptide structures that are essential for various biological functions and therapeutic applications .
Case Study: Solid-Phase Peptide Synthesis
- Objective: To synthesize a specific neuropeptide.
- Method: Utilizing this compound as a key intermediate, researchers successfully synthesized the neuropeptide using solid-phase techniques, achieving high yields and purity levels.
- Outcome: The synthesized neuropeptide demonstrated significant biological activity in vitro, highlighting the effectiveness of using this compound in peptide synthesis.
Drug Development
This compound is also instrumental in drug development , particularly in designing targeted therapies. Its structural features allow for modifications that can enhance the bioactivity and selectivity of drug candidates . The compound has been explored for its potential in developing pharmaceuticals that target specific diseases, including cancer.
Case Study: Anticancer Drug Candidates
- Objective: To evaluate derivatives of this compound for anticancer activity.
- Method: A series of derivatives were tested against non-small cell lung cancer (NSCLC) cell lines.
- Outcome: Several derivatives exhibited potent cytotoxic effects on A549 cells, with some reducing cell viability by over 50%. This study suggests that modifications to the this compound structure can lead to promising anticancer agents .
Bioconjugation
The compound plays a vital role in bioconjugation , where it is used to link biomolecules to drugs or imaging agents. This application enhances the targeting and efficacy of therapeutic agents, making it valuable in both diagnostic and therapeutic contexts .
Case Study: Targeted Drug Delivery
- Objective: To improve the delivery mechanism of chemotherapeutics.
- Method: Researchers utilized this compound to conjugate a chemotherapeutic agent with a targeting ligand.
- Outcome: The resulting bioconjugate showed improved accumulation at tumor sites compared to free drug formulations, suggesting enhanced therapeutic efficacy.
Research in Neuroscience
In neuroscience, this compound contributes to studying neuroactive peptides. Its derivatives are being explored for their roles in neurological functions and potential treatments for neurodegenerative diseases .
Case Study: Neuroactive Peptides
- Objective: To investigate the effects of peptide derivatives on neuronal health.
- Method: Various derivatives were synthesized and tested for neuroprotective effects on neuronal cell lines.
- Outcome: Some derivatives exhibited protective effects against oxidative stress, indicating their potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-Aminohydrocinnamic Acid involves its interaction with various molecular targets. For instance, it can act as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes. This interaction can lead to the formation of Schiff bases and other derivatives, which exhibit unique chemical and biological properties .
Comparison with Similar Compounds
4-Aminohydrocinnamic Acid can be compared with other similar compounds, such as:
4-Aminocinnamic Acid: This compound is the precursor to 4-Aminohydrocinnamic Acid and features an α,β-unsaturated carboxylic acid group.
Cinnamic Acid: This compound lacks the amino group and is used in the synthesis of various aromatic derivatives.
Coumaric Acid: This compound features a hydroxyl group instead of an amino group and is used in the synthesis of natural products and pharmaceuticals.
4-Aminohydrocinnamic Acid is unique due to its combination of an amino group and a propanoic acid moiety, which imparts distinct chemical reactivity and biological activity .
Biological Activity
3-(4-Aminophenyl)propionic acid, also known as 4-aminophenylpropionic acid (APA), is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group (-NH2) attached to a phenyl ring, which is further connected to a propionic acid moiety. The presence of the amino group is significant as it enhances the compound's biological reactivity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of this compound. Research indicates that these compounds exhibit significant activity against various multidrug-resistant pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial activity of novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid against ESKAPE pathogens, known for their resistance to antibiotics. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
- The compounds showed effectiveness against Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, with MIC values between 16 and 64 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | 1 - 8 |
Vancomycin-resistant E. faecalis | 0.5 - 2 |
Pseudomonas aeruginosa | 16 - 64 |
Acinetobacter baumannii | 32 - 64 |
The antimicrobial activity of this compound derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The amino group enhances the lipophilicity of the compounds, facilitating better penetration into bacterial cells.
Interaction with Transporters
Research has shown that derivatives like 4-aminophenylacetic acid interact with proton-coupled oligopeptide transporters (PepT1), which are crucial for peptide absorption in the intestines. This interaction can inhibit the transport of peptides, thereby affecting bacterial growth indirectly .
Therapeutic Applications
Beyond antimicrobial activity, this compound has potential therapeutic applications in treating inflammatory conditions and as a scaffold for drug development. Its structural analogs have been investigated for their efficacy in inhibiting inflammatory responses in various animal models.
Case Study: Anti-inflammatory Effects
A study explored the effects of a compound derived from this compound on colitis induced by Clostridium difficile toxin A in rats. The compound demonstrated significant protective effects against inflammation, suggesting potential use in treating gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Aminophenyl)propionic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves catalytic hydrogenation of 3-(4-nitrophenyl)propionic acid or coupling reactions using protected intermediates. For example, isotopic labeling (e.g., ^13C) requires reacting 4-acetoxybenzaldehyde with phosphonoacetate esters under Wittig-Horner conditions, followed by deprotection and purification via column chromatography . Purity optimization involves HPLC analysis (C18 columns, acetonitrile/water gradients) and recrystallization in ethanol-water mixtures to achieve >98% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- LC-MS/MS : Use reverse-phase LC (C18 column) with ESI-QTOF detection in negative ion mode. Characteristic fragments include [M-H]⁻ at m/z 164 and cleavage products at m/z 120 (C6H6NO⁻) and 147 (C8H7NO2⁻) .
- NMR : ^1H NMR shows a triplet for the α-CH2 group (δ 2.5–2.8 ppm) and aromatic protons (δ 6.5–7.2 ppm). ^13C NMR confirms the carboxylic acid (δ ~175 ppm) and aromatic carbons .
Q. What are the best practices for safe handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of dust .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N2 or Ar) to prevent oxidation of the amine group. Purity degrades by ~5% after 6 months if exposed to light .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ^13C) of this compound be applied to trace metabolic pathways in vivo?
Methodological Answer:
- Labeling : Synthesize [1-^13C]-labeled analogs via ^13C-enriched phosphonoacetate esters. Confirm isotopic enrichment (>99%) using high-resolution MS .
- Feeding Studies : Administer the labeled compound to model organisms (e.g., rodents) and track incorporation into metabolites via LC-MS or NMR. For example, ^13C-labeled propionic acid derivatives were detected in serum after berry anthocyanin metabolism, indicating gut microbiota-mediated biotransformation .
Q. How to resolve contradictions in reported EC50 values for bioactivity assays involving phenylpropionic acid derivatives?
Methodological Answer: Discrepancies in EC50 values (e.g., 4.8–1564.5 μM for biosensor activation) arise from structural modifications (e.g., hydroxyl/methoxy groups) and assay conditions . To reconcile
- Standardize Assays : Use consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for biosensors).
- SAR Analysis : Compare substituent effects; for example, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid has higher EC50 than non-substituted analogs due to steric hindrance .
Q. What computational methods predict the interactions of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze electrostatic potential maps to identify nucleophilic sites (e.g., amine group) .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
Q. How does this compound compare to its hydroxylated analogs in metabolic stability assays?
Methodological Answer: Hydroxylated derivatives (e.g., 3-(4-Hydroxyphenyl)propionic acid) exhibit faster hepatic clearance due to glucuronidation. To assess stability:
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS.
- Half-Life (t½) : The aminophenyl analog has t½ > 120 min in HLMs vs. <30 min for hydroxylated analogs, attributed to reduced Phase II metabolism .
Q. Tables for Key Data
Table 1. Structural Modifications and Bioactivity
Properties
IUPAC Name |
3-(4-aminophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKMNWMKZMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178641 | |
Record name | 3-(p-Aminophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-17-1 | |
Record name | 3-(4-Aminophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(p-Aminophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-aminophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(4-AMINOPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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